N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that combines an indole moiety , a quinazoline derivative , and a butanamide group . The indole structure is prevalent in many natural products and pharmaceuticals, while the quinazoline component is noted for diverse pharmacological properties. This combination suggests possible interactions with various biological targets, indicating its potential as a candidate for further medicinal chemistry research.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Cellular Receptor Interaction : The indole moiety may engage with cellular receptors involved in signaling pathways.
- Enzyme Inhibition : The quinazoline derivative has shown potential in inhibiting specific enzymes that are crucial for cellular proliferation.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for oncology applications.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Case Study 1: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity towards cancerous cells .
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial properties of related compounds against Mycobacterium tuberculosis and MRSA. The compounds displayed promising results with low MIC values, suggesting strong antibacterial activity and potential for treating resistant strains . The ability to inhibit biofilm formation also highlights their therapeutic relevance in treating chronic infections associated with biofilms.
Properties
CAS No. |
688054-57-1 |
---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.51 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32) |
InChI Key |
DSRAITHESDWDIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.